molecular formula C15H16N2O2 B8152998 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide

4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide

Cat. No.: B8152998
M. Wt: 256.30 g/mol
InChI Key: LPTUFEJPCOFCML-UHFFFAOYSA-N
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Description

4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the benzamide group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(6-(Carboxyl)pyridin-2-yl)-N,N-dimethylbenzamide.

    Reduction: Formation of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzylamine: Similar structure but with an amine group instead of a benzamide.

    4-(6-(Carboxyl)pyridin-2-yl)-N,N-dimethylbenzamide: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-[6-(hydroxymethyl)pyridin-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(2)15(19)12-8-6-11(7-9-12)14-5-3-4-13(10-18)16-14/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTUFEJPCOFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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